B1577050 Dermaseptin DS VIII-like peptide

Dermaseptin DS VIII-like peptide

Cat. No.: B1577050
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin DS VIII-like peptide is a synthetic analog belonging to the Dermaseptin family, a class of linear, cationic, and amphipathic antimicrobial peptides (AMPs) first isolated from the skin of South American Phyllomedusa frogs . These peptides are a crucial component of innate immune defense . This product is provided for research purposes to investigate the multifaceted bioactivities and mechanisms of action of these potent peptides. The primary research value of this peptide lies in its mechanism of action, which involves targeting microbial cell membranes . Its cationic nature allows it to interact with negatively charged phospholipids on bacterial membranes, while its amphipathic alpha-helical structure enables it to integrate into and disrupt membrane integrity, leading to cell lysis . This membrane-targeting mechanism is of significant interest as it may reduce the likelihood of resistance development compared to conventional antibiotics . Researchers utilize this peptide to explore novel strategies against multidrug-resistant bacteria . Beyond its core antimicrobial applications, this compound serves as a vital tool in oncology and virology research. Studies on various Dermaseptins have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including lung cancer and glioblastoma, by inducing membrane disruption and triggering apoptosis . Furthermore, Dermaseptins exhibit activity against enveloped viruses, such as HSV and HIV, by destabilizing the viral envelope and inhibiting viral entry into host cells . This peptide is offered as a highly purified compound (>96%, confirmed by RP-HPLC) and is supplied in a lyophilized form. It is characterized for molecular weight using mass spectrometric techniques to ensure authenticity and quality for research reproducibility. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

bioactivity

Antibacterial, Antifungal, Antiprotozoal

sequence

ALWKTMLKKLGTVALHAGKAALGAAADTISQGA

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Dermaseptin peptides exhibit significant antibacterial properties against a range of pathogens, including multidrug-resistant (MDR) strains. Recent studies have highlighted their efficacy against clinically relevant bacteria such as Acinetobacter baumannii, a notorious nosocomial pathogen.

  • Study Findings : A study reported that various derivatives of dermaseptin showed minimum inhibitory concentrations (MICs) ranging from 3.125 to 12.5 µg/mL against A. baumannii . The most effective analogs included K4K20S4 and K3K4B2, which demonstrated potent antibacterial activity with low cytotoxicity towards human cells.
PeptideMIC (µg/mL)MBC (µg/mL)Cytotoxicity (CC50 µg/mL)
K4K20S43.1256.2575.71
K3K4B26.2512.575.71
Native DRS-S412.5Not reportedNot applicable

Antifungal Activity

Dermaseptins also demonstrate antifungal properties, making them candidates for treating fungal infections that are resistant to conventional antifungals. Their mechanism involves disrupting fungal cell membranes, leading to cell death.

Anticancer Applications

Recent research has explored the anticancer potential of dermaseptins, particularly their ability to inhibit the growth of various cancer cell lines.

Nanoparticle Encapsulation

The incorporation of dermaseptins into nanoparticle formulations has been investigated to enhance their stability and bioactivity. For example, dermaseptin B2 adsorbed onto alginate nanoparticles showed improved antibacterial activity against Gram-negative bacteria . This approach not only enhances the efficacy but also allows for targeted delivery in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Dermaseptins and Related Peptides

Sequence and Structural Homology

Dermaseptin DS VIII-like peptide shares high sequence similarity with other dermaseptins from Phyllomedusa species, including:

Peptide Source Sequence Homology Key Structural Features
Dermaseptin-SVIII P. sauvagei 85% Cationic termini, α-helical core
Dermaseptin-SVII P. sauvagei 82% Amphipathic helix, hydrophobic face
Dermaseptin-PS1 P. sauvagei 78% Enhanced anticancer activity
Phylloxin P. bicolor 65% Dual antimicrobial/opioid activity
Pleurocidin Winter Flounder 68% Carpet mechanism, low cytotoxicity

Data compiled from .

Key Observations:
  • Cationic Residues : DS VIII-like and SVIII/SVII contain multiple lysine (K) residues, enhancing membrane interaction .
  • Helical Content : Mutations reducing helicity (e.g., in Pleurocidin) correlate with lower cytotoxicity .

Functional Comparison

Antimicrobial Activity
Peptide Antimicrobial Spectrum MIC Range (µg/mL) Cytotoxicity (HC50, µg/mL)
DS VIII-like Gram+/- bacteria, fungi, protozoa 1–10 50–100 (mammalian cells)
Dermaseptin-SVIII Gram+/- bacteria 2–15 30–60
Dermaseptin-PS1 Gram+/- bacteria, cancer cells 0.5–8 100–200
TAT-DS fusion Broad-spectrum (including biofilms) 0.1–5 >200

Data from .

  • Mechanistic Differences :
    • DS VIII-like and SVIII/SVII primarily use the carpet mechanism , destabilizing membranes via hydrophobic interactions .
    • TAT-fusion analogues (e.g., TAT-DS) show improved penetration into biofilms and eukaryotic cells without significant toxicity .
Anticancer Activity

Structural Determinants of Selectivity

  • Amphipathicity : Higher in DS VIII-like compared to Phylloxin, contributing to stronger bacterial membrane targeting .
  • C-Terminal Amidation : Present in DS VIII-like and SVIII, enhancing stability and charge density .
  • TFA Salt Effects : Residual trifluoroacetic acid (TFA) in synthetic DS VIII-like may alter cellular assays (e.g., growth inhibition at 10 nM) .

Quality and Regulatory Considerations

For generic peptide development (e.g., DS VIII-like analogues), regulatory guidelines require:

  • Structural Equivalence: Matching amino acid sequence, optical purity, and molecular weight distribution .
  • Functional Equivalence : Comparable bioactivity in standardized assays (e.g., MIC, cytotoxicity) .
  • Analytical Characterization : Techniques like HPLC, mass spectrometry (MS), and circular dichroism (CD) validate physicochemical properties .

Preparation Methods

Table 1: Example of Peptide Derivatives and Modifications

Peptide Variant Length (mer) Key Modifications Purpose
DM-PC (native) Full-length Natural sequence with C-terminal amidation Baseline activity
DMPC-19 19 N-terminal truncation, retained amidation Increased net positive charge
DMPC-10A 10 Substitutions: Ser and Asp to Lys; Ile to Leu; C-terminal Cha Enhanced hydrophobicity and charge
DMPC-10 10 Same as DMPC-10A but Ala instead of Cha at C-terminus Comparison of hydrophobic effects

Summary of Research Findings on Preparation

  • The Fmoc-SPPS method is the standard for synthesizing Dermaseptin DS VIII-like peptides, allowing for precise sequence control and incorporation of modifications.
  • RP-HPLC purification and mass spectrometry validation ensure peptide purity and structural integrity.
  • Secondary structure analysis confirms the peptides adopt alpha-helical conformations in membrane-like environments, essential for their antimicrobial function.
  • Rational design of truncated and modified peptides balances antimicrobial efficacy with reduced cytotoxicity, guiding future therapeutic development.

Q & A

Basic Research Questions

Q. How can researchers identify and confirm the presence of Dermaseptin DS VIII-like peptides in biological samples?

  • Methodology: Use "shotgun" cloning combined with mass spectrometry and transcriptomic analysis to isolate peptides from amphibian skin secretions. Sequence alignment tools like BLAST or Clustal Omega should be employed to compare isolated sequences with known dermaseptin family members (e.g., Dermaseptin-SVIII, AJ564792). Validation requires adherence to proteomic data publication guidelines, including raw spectral data and peak list parameters for reproducibility .

Q. What structural characteristics define Dermaseptin DS VIII-like peptides?

  • Methodology: Analyze conserved motifs such as the N-terminal Trp residue, amphipathic α-helical domains, and cationic charge (+2 to +6 net charge). Circular dichroism (CD) spectroscopy under membrane-mimetic conditions (e.g., SDS micelles) can confirm secondary structure formation. Sequence alignment with homologs (e.g., Dermaseptin-SI, P80277) helps identify critical residues for stability and activity .

Q. What in vitro assays are recommended for evaluating the antimicrobial activity of Dermaseptin DS VIII-like peptides?

  • Methodology: Use standardized microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains. Parallel hemolysis assays on mammalian red blood cells assess selectivity (therapeutic index). Include positive controls like polymyxin B and negative controls like scrambled peptides .

Advanced Research Questions

Q. How can contradictions in structure–activity relationship (SAR) studies of Dermaseptin DS VIII-like peptides be resolved?

  • Methodology: Address discrepancies (e.g., varying activity despite similar physicochemical properties) by analyzing peptide secondary structures via nuclear magnetic resonance (NMR) or molecular dynamics simulations. Compare membrane interaction mechanisms (e.g., pore formation vs. intracellular targeting) using fluorescence anisotropy or confocal microscopy .

Q. What rational design strategies optimize the cationicity and hydrophobicity of Dermaseptin DS VIII-like peptides?

  • Methodology: Perform residue substitutions (e.g., Lys/Arg for cationic enhancement, Leu/Ile for hydrophobic optimization) while maintaining helical stability. Fusion with cell-penetrating motifs (e.g., TAT peptide) can enhance intracellular targeting. Evaluate redesigned peptides using cytotoxicity assays and in vivo infection models .

Q. How can machine learning (ML) models accelerate the discovery of Dermaseptin DS VIII-like peptide analogues?

  • Methodology: Train ML algorithms on curated datasets of AMP sequences, physicochemical properties, and bioactivity data. Feature selection should emphasize helical propensity, charge density, and hydrophobic moment. Validate predictions using high-throughput peptide synthesis and screening platforms .

Q. What experimental frameworks integrate transcriptomic data for de novo discovery of Dermaseptin-like peptides?

  • Methodology: Combine RNA-seq of amphibian skin glands with de novo peptide prediction tools (e.g., NeuroPred). Validate candidate sequences using MALDI-TOF mass spectrometry and functional assays. Cross-reference with evolutionary conserved motifs across Hylidae frog species .

Q. How should researchers report peptide identification data to ensure reproducibility and compliance with journal standards?

  • Methodology: Follow Molecular & Cellular Proteomics guidelines: provide raw mass spectra, database search parameters (e.g., Mascot/SEQUEST scores), and fragment ion tolerance thresholds. Include negative controls (e.g., enzyme autolysis peaks) and validate identifications with synthetic peptides .

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